Litseaefoloside C
Description
Litseaefoloside C (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical properties include:
- LogP values: Ranging from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity.
- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" in aqueous systems.
Its synthesis involves a palladium-catalyzed reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran/water at 75°C .
Properties
Molecular Formula |
C30H30O14 |
|---|---|
Molecular Weight |
614.5 g/mol |
IUPAC Name |
[4-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxyphenyl]methyl 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C30H30O14/c1-40-23-12-17(5-7-19(23)32)29(39)42-13-16-3-8-22(21(34)11-16)43-30-28(38)27(37)26(36)24(44-30)14-41-25(35)9-4-15-2-6-18(31)20(33)10-15/h2-12,24,26-28,30-34,36-38H,13-14H2,1H3/b9-4+/t24-,26-,27+,28-,30-/m1/s1 |
InChI Key |
IMVLKRZWKQBCNJ-ZAHDVKFQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)OCC2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OCC2=CC(=C(C=C2)OC3C(C(C(C(O3)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O)O |
Synonyms |
litseaefoloside C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Property | This compound | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₄BBrClO₂ | C₆H₃BBrCl₂O₂ |
| Molecular Weight (g/mol) | 235.27 | 220.26 | 254.26 |
| LogP (XLOGP3) | 2.15 | 1.98 | 2.43 |
| Solubility (mg/mL) | 0.24 | 0.31 | 0.18 |
| BBB Permeability | Yes | No | No |
| Similarity Score | — | 0.87 | 0.71 |
Key Structural Differences :
Substituent Patterns : this compound has a bromine and chlorine on adjacent positions, whereas the analogs vary in halogen placement (e.g., 3-Bromo-5-chloro vs. 6-Bromo-2,3-dichloro).
Polar Surface Area (TPSA) : this compound exhibits a TPSA of 40.46 Ų, lower than its analogs (45-50 Ų), enhancing its membrane permeability .
Functional and Pharmacological Comparison
Functional Insights :
Research Findings and Exceptions
- Similarity-Activity Relationships : While structural similarity (e.g., halogenated aryl groups) correlates with shared solubility trends, exceptions exist. For example, this compound’s unique BBB penetration contrasts with analogs, underscoring the importance of substituent positioning .
- Synthetic Efficiency : this compound’s synthesis requires palladium catalysts, whereas analogs use simpler Suzuki-Miyaura couplings, affecting scalability .
Q & A
Q. What spectroscopic and chromatographic methods are recommended for structural identification of Litseaefoloside C?
To confirm the structure of this compound, combine nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments for proton/carbon assignments) with high-resolution mass spectrometry (HR-MS) for molecular formula validation. X-ray crystallography is ideal for resolving stereochemistry if crystals are obtainable. For purity assessment, use HPLC-UV/ELSD coupled with standardized reference materials. Ensure reproducibility by documenting solvent systems, column types, and retention times .
Q. How can researchers optimize isolation protocols for Litseaefolazine C from natural sources?
Prioritize fractionation guided by bioactivity assays (e.g., cytotoxicity or enzyme inhibition) to target bioactive fractions. Use solvent partitioning (e.g., ethyl acetate/water) followed by column chromatography (silica gel, Sephadex LH-20). Monitor purity at each step via TLC or HPLC. Adjust pH during extraction to enhance solubility of glycosidic compounds. Document yield and recovery rates to refine scalability .
Q. What in vitro assays are most effective for preliminary bioactivity screening of this compound?
Begin with cell-based assays (e.g., MTT for cytotoxicity, NO inhibition for anti-inflammatory activity) using established cell lines (e.g., RAW 264.7 macrophages). Include positive controls (e.g., doxorubicin for cytotoxicity, dexamethasone for inflammation). Validate dose-response curves (IC₅₀ calculations) and assess selectivity indices against non-target cells. Replicate experiments ≥3 times to ensure statistical power .
Advanced Research Questions
Q. How can contradictory pharmacological data for this compound across studies be resolved?
Conduct meta-analyses to identify variables such as differences in cell lines, assay conditions (e.g., serum concentration, incubation time), or compound purity. Use multivariate regression to isolate confounding factors. Replicate conflicting experiments under standardized protocols, and perform equivalence testing to quantify variability thresholds. Reference the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypothesis-driven investigations .
Q. What strategies address low solubility and bioavailability in preclinical studies of this compound?
Employ nanoformulation (e.g., liposomes, polymeric nanoparticles) or prodrug derivatization to enhance aqueous solubility. Use in silico tools (e.g., SwissADME) to predict pharmacokinetic properties. Validate improvements via in vivo pharmacokinetic studies (plasma concentration-time curves, AUC calculations) and compare bioavailability metrics (e.g., Cₘₐₓ, tₘₐₓ) against unmodified compounds .
Q. How should researchers design studies to evaluate this compound’s mechanism of action?
Apply omics approaches (transcriptomics/proteomics) to identify differentially expressed pathways in treated vs. control cells. Combine CRISPR-Cas9 knockout models to validate target genes. Use molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) to assess ligand-target binding kinetics. Corrogate findings with functional assays (e.g., apoptosis via flow cytometry) to establish causality .
Methodological Considerations
- Data Analysis : Use Shapiro-Wilk tests for normality assessment before applying parametric (ANOVA, t-tests) or non-parametric (Kruskal-Wallis) analyses. For dose-response relationships, fit data to Hill equations using GraphPad Prism .
- Reproducibility : Adhere to the ARRIVE guidelines for preclinical studies. Include detailed Supplementary Materials (e.g., NMR spectra, chromatograms) to enable independent verification .
- Ethical Compliance : For in vivo studies, obtain institutional animal care committee approval and document protocols (e.g., randomization, blinding) to minimize bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
